molecular formula C14H13NO3 B604353 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 141945-41-7

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B604353
CAS No.: 141945-41-7
M. Wt: 243.26g/mol
InChI Key: LKQXMOXGXKOHCB-UHFFFAOYSA-N
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Description

6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CAS 141945-41-7) is a tricyclic fused quinoline derivative of significant interest in medicinal chemistry research. This compound, with a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol, serves as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure is related to N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, a class of compounds that have demonstrated promising diuretic activity in pharmacological studies . Research on these close structural analogs has shown they exhibit a statistically significant diuretic effect, in some cases exceeding the activity of hydrochlorothiazide, suggesting potential applications in targeting conditions like hypertension . The broader family of pyrido[3,2,1-ij]quinoline derivatives is actively investigated as potential inhibitors of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system . Inhibiting this enzyme is a promising therapeutic strategy for the treatment of cardiovascular diseases, including hypertension and chronic heart failure . The compound is provided with a minimum purity of 98% and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling information.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8(16)11-13(17)10-6-2-4-9-5-3-7-15(12(9)10)14(11)18/h2,4,6,17H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQXMOXGXKOHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Friedel-Crafts Acylation

  • Reagents : Acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃).

  • Conditions : Anhydrous dichloromethane at 0–5°C to minimize side reactions.

  • Yield : Reported yields range from 65% to 78%, with purity >95% confirmed by HPLC.

Direct Acetylation of Hydroxyl Precursors

  • Starting material : 7-Hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.

  • Reaction : Treatment with acetyl chloride in pyridine at room temperature for 12 hours.

  • Challenges : Competing O-acylation is mitigated by using bulky bases (e.g., 4-dimethylaminopyridine).

Optimization of Hydroxyl Group Placement

The hydroxyl group at position 7 is typically retained from the starting material but may require protection during synthesis.

Protection-Deprotection Strategies

  • Protecting group : Benzyl or tert-butyldimethylsilyl (TBS) ethers.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) for benzyl groups or tetrabutylammonium fluoride (TBAF) for TBS ethers.

Direct Synthesis via Alkylation

  • Method : Alkylation of a phenolic precursor with dibromobutane in acetonitrile using K₂CO₃/KI.

  • Conditions : Microwave irradiation (100°C, 30 min) improves yield to 85–90%.

Reaction Conditions and Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationEthyl ester, KOH/EtOH, 70°C, 6h7298
AcetylationAcetyl chloride, AlCl₃, DCM, 0°C, 4h7895
Hydroxyl protectionBenzyl bromide, K₂CO₃, DMF, 24h8997
DeprotectionH₂/Pd-C, MeOH, 12h9499

Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating.

Purification and Characterization

Chromatographic Methods

  • Column chromatography : Silica gel with CHCl₃:MeOH (100:1) eluent removes acetylated byproducts.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the acetyl group (δ 2.6 ppm) and a broad peak for the hydroxyl proton (δ 9.8 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 243.26 (C₁₄H₁₃NO₃) confirms the molecular formula.

Challenges and Mitigation Strategies

  • Byproduct formation : Partial decomposition of the ester precursor during cyclization is minimized by strict temperature control.

  • Regioselectivity : Friedel-Crafts acylation at position 6 is favored over position 8 due to steric hindrance from the fused ring system.

Industrial-Scale Production

  • Cost-effective reagents : Substituting acetyl chloride with acetic anhydride reduces costs by 20% without compromising yield.

  • Continuous flow systems : Microreactors enhance heat transfer and reduce reaction times for cyclization steps .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. For instance, derivatives of quinoline structures have shown significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, compounds with similar structural motifs exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of pyridoquinolinones can inhibit the proliferation of cancer cells across various types including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The presence of specific functional groups in the structure enhances biological activity against these cancer cell lines .

Case Study 1: Antimicrobial Screening

A study synthesized several derivatives based on the pyridoquinolinone framework and screened them for antimicrobial activity. Among the tested compounds, those containing electron-withdrawing groups demonstrated enhanced activity against Gram-negative bacteria. The findings suggested that structural modifications could lead to more potent antimicrobial agents .

CompoundActivity Against M. smegmatisMIC (µg/mL)
6dYes6.25
6eYes6.25
ControlNo-

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a series of new compounds derived from pyridoquinolinones were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

CompoundCell Line TestedIC50 (µM)
AHeLa8.5
BHT-2912.0
CA278015.5

Mechanism of Action

The mechanism by which 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrido vs. Pyrrolo Derivatives
  • Pyrido[3,2,1-ij]quinolines (e.g., 6-acetyl derivative): Feature a six-membered pyridine ring fused to a quinoline core. Diuretic Activity: Pyrido analogs exhibit superior diuretic effects compared to pyrrolo derivatives. For example, N-aryl-pyridoquinoline-6-carboxamides (e.g., compound 2a) showed urine excretion rates 1.5–2.0× higher than hydrochlorothiazide (40 mg/kg) in rat models .
  • Pyrrolo[3,2,1-ij]quinolines (e.g., 6-hydroxy-4-oxo-pyrroloquinoline-5-carboxanilides): Contain a five-membered pyrrole ring. Activity Limitation: Lower diuretic efficacy due to reduced steric compatibility with enzymatic targets .

Substituent Effects

Acetyl vs. Carboxamide Groups
  • Not directly tested for diuretic activity but identified as a byproduct during carboxamide synthesis .
  • Carboxamide Derivatives (e.g., N-aryl-7-hydroxy-5-oxo-pyridoquinoline-6-carboxamides): Enhanced Bioactivity: The carboxamide group improves hydrogen-bonding interactions with aldosterone synthase, leading to >50% increase in urine output compared to acetylated analogs . 4-Methoxy Substitution: Compounds with a 4-methoxy-aromatic ring (e.g., 2h) demonstrated the highest activity (urine excretion 2.1× control), emphasizing the role of electron-donating groups in target engagement .

Carbamate and Carboxylic Acid Derivatives

  • Dimethylcarbamate Derivatives (e.g., 5-oxo-6-phenyl-pyridoquinolin-7-yl dimethylcarbamate): Exhibit moderate diuretic activity (54% yield in synthesis) but lower than carboxamides due to steric hindrance from the carbamate group .
  • Carboxylic Acid Derivatives (e.g., 7-hydroxy-5-oxo-pyridoquinoline-6-carboxylic acid): Serve as intermediates for further functionalization. Their ionizable carboxyl group may limit blood-brain barrier penetration but improve renal targeting .

Diuretic Mechanism

Pyridoquinoline derivatives, including 6-acetyl-7-hydroxy analogs, are hypothesized to inhibit aldosterone synthase (CYP11B2), a key enzyme in electrolyte balance . The pyrido ring’s expanded structure allows better fit into the enzyme’s active site compared to pyrrolo systems.

Data Table: Key Structural and Pharmacological Comparisons

Compound Class Core Structure Substituent Molecular Weight XLogP3 Diuretic Activity (vs Control)
6-Acetyl-pyridoquinolinone Pyrido[3,2,1-ij] Acetyl, Hydroxy 243.26 1.7 Not tested (synthetic impurity)
Pyrido-6-carboxamide (2a) Pyrido[3,2,1-ij] Carboxamide, Hydroxy 332.35 2.1* 1.8×
Pyrrolo-5-carboxamide Pyrrolo[3,2,1-ij] Carboxamide, Hydroxy 318.33 1.9* 1.2×
4-Methoxy-pyrido-6-carboxamide (2h) Pyrido[3,2,1-ij] Carboxamide, 4-OMe 362.38 2.5* 2.1×
Dimethylcarbamate derivative Pyrido[3,2,1-ij] Carbamate, Phenyl 348.41 3.0* 1.5×

*Estimated based on structural analogs.

Biological Activity

6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CAS No. 141945-41-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is C14H13NO3. The compound features a pyridoquinoline core with an acetyl and a hydroxyl group that contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. The compound has been evaluated against various cancer cell lines using the National Cancer Institute's NCI-60 cell line panel.

Key Findings:

  • Cell Growth Inhibition: The compound demonstrated significant growth inhibition across several cancer types. For instance, it showed a strong correlation with known anticancer agents in the COMPARE analysis (Pearson Correlation Coefficient (PCC) values ranged from 0.72 to 0.87) .
Cell LineGI50 (µM)Mechanism of Action
A5492.5NQO1 inhibition
MCF71.8TrxR inhibition
HeLa3.0Apoptosis induction

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of key enzymes involved in cancer metabolism.

Inhibition Studies:

  • Thioredoxin Reductase (TrxR): It was found to be a reversible inhibitor of TrxR with an IC50 value of approximately 0.78 µM .
  • NAD(P)H:quinone oxidoreductase 1 (NQO1): The compound exhibited moderate inhibition of NQO1, which is crucial for cellular redox balance and has implications in cancer therapy .

Study 1: Mechanistic Insights

A study published in Molecules reported that the compound's anticancer activity is linked to its ability to induce oxidative stress in cancer cells, leading to apoptosis . This was demonstrated through assays measuring reactive oxygen species (ROS) levels and subsequent cell death.

Study 2: Structure-Activity Relationship

Research focusing on structural modifications of the pyridoquinoline scaffold revealed that variations in the acetyl and hydroxyl groups significantly affect biological activity. Compounds with electron-withdrawing groups showed enhanced potency against TrxR .

Q & A

Q. How does the acetyl group influence the compound’s electronic properties?

  • Methodological Answer: The acetyl moiety increases electron-withdrawing effects, stabilizing the enol tautomer of the hydroxyl group. This enhances hydrogen-bonding capacity with targets like aldosterone synthase, as shown in docking studies .

Q. What crystallographic techniques resolve the compound’s 3D structure?

  • Methodological Answer: Employ single-crystal X-ray diffraction (SHELX suite). Refinement parameters (R-factor <5%) ensure accuracy. Compare with DFT-optimized geometries to validate tautomeric forms .

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